N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline
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Overview
Description
N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline is an organic compound with the molecular formula C20H27NO3 and a molecular weight of 329.44 . This compound is characterized by the presence of a diethylamino group attached to a benzene ring, which is further substituted with a 2,4,6-trimethoxyphenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline typically involves the reaction of 4-(2,4,6-trimethoxybenzyl)aniline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones, oxidized aniline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]benzamide
- N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]phenylamine
- N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]phenol
Uniqueness
N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group and the 2,4,6-trimethoxyphenylmethyl group allows for unique interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-6-21(7-2)16-10-8-15(9-11-16)12-18-19(23-4)13-17(22-3)14-20(18)24-5/h8-11,13-14H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNQJPLMSHUTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC2=C(C=C(C=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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